ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate

Medicinal Chemistry Sulfonamide SAR Chemical Probe Design

Researchers often face unreliable sourcing for specialized sulfonamide-piperazine screening compounds, causing delays in HTS campaigns. This product offers a definitive solution. It delivers a consistent, research-grade building block from a verified supply chain. Key advantages include: 1) Validated ≥95% purity, ensuring reproducible screening results; 2) Balanced drug-like profile (MW 417.5, XLogP3 1.9, TPSA 104 Ų) ideal for diversity libraries; 3) Modular structure with three synthetic handles for rapid SAR exploration, eliminating the need for in-house scaffold synthesis.

Molecular Formula C20H23N3O5S
Molecular Weight 417.48
CAS No. 399000-77-2
Cat. No. B2522120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate
CAS399000-77-2
Molecular FormulaC20H23N3O5S
Molecular Weight417.48
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H23N3O5S/c1-2-28-20(25)22-12-14-23(15-13-22)29(26,27)18-10-8-16(9-11-18)19(24)21-17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,21,24)
InChIKeyNTMLLJSBFSAHQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate – Identity & Physicochemical Profile


Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate (CAS 399000-77-2) is a fully synthetic sulfonamide-piperazine hybrid with molecular formula C₂₀H₂₃N₃O₅S and a molecular weight of 417.5 g/mol [1]. Its structure integrates an ethyl carbamate-capped piperazine ring, a central benzenesulfonyl bridge, and a terminal phenylcarbamoyl (benzamide) moiety. The compound carries one hydrogen-bond donor, six hydrogen-bond acceptors, a calculated XLogP3 of 1.9, and a topological polar surface area of 104 Ų, placing it within oral-drug-like physicochemical space [1]. It is catalogued under PubChem CID 4077677 and is primarily distributed as a research-grade building block or screening-library compound at purities typically ≥95% [1][2].

Sulfonamide-piperazine hybrid building block
Unsubstituted phenylcarbamoyl minimal pharmacophore
Drug-like computed properties (Lipinski compliant)
Oprea diversity library member

Why Generic Substitution Fails for Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate


Sulfonamide-piperazine hybrids constitute a structurally diverse class in which small modifications to the sulfonamide N-substituent, the piperazine N-acyl group, or the benzamide portion can profoundly alter target engagement, selectivity, and ADME properties. Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate occupies a precise structural niche defined by an unsubstituted phenylcarbamoyl terminus, a para-substituted central phenyl ring, and an ethyl carbamate cap—a combination that distinguishes it from close analogs such as the 4-ethoxyphenyl variant (CAS 399001-03-7) and the des-benzenesulfonyl analog (CAS 358992-20-8). In the absence of direct comparative pharmacological data for this specific compound, the known SAR of related sulfonamide-piperazine series indicates that even single-atom alterations can shift IC₅₀ values by orders of magnitude or invert selectivity profiles [1]. Consequently, generic substitution without confirmatory re-assay carries a high risk of irreproducible results.

Structural modifications alter target engagement
Even single-atom changes in the phenylcarbamoyl or piperazine region may shift affinity profiles significantly in related sulfonamide series.
Physicochemical differences impact ADME predictions
Substituted analogs (e.g., 4-ethoxy or des-benzenesulfonyl) show different logP, HBA counts, and MW; calculated properties may not transfer directly.
Class-level SAR suggests high sensitivity
Published SAR on sulfonamide-piperazine hybrids indicates that small scaffold modifications can invert selectivity or alter IC₅₀ by orders of magnitude.

Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate: Comparative Evidence vs. Analogs


Unsubstituted Phenylcarbamoyl Terminus vs. Substituted Analogs

At the level of available structural data, ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate is distinguished from its closest commercially catalogued analogs by the absence of para-substitution on the terminal phenyl ring of the carbamoyl group. The direct comparator ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (CAS 399001-03-7) introduces an electron-donating ethoxy group, which increases hydrogen-bond acceptor count from 6 to 7 and raises calculated logP . The 4-sulfamoyl analog (ethyl 4-{4-[(4-sulfamoylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate) adds a strongly polar, hydrogen-bond-donating sulfonamide group . These modifications are expected to alter both target-binding pharmacophores and physicochemical profiles, though no direct head-to-head pharmacological comparison has been published for this specific triad.

Terminal aryl substituent
Data to verify
Unsubstituted phenyl vs. 4-ethoxyphenyl / 4-sulfamoylphenyl ΔHBA = +1; ΔHBD = +2 (sulfamoyl); estimated ΔXLogP3 ≈ +0.5–1.0 (ethoxy)
Reported structural comparison; no comparative biological assay data
In silico only; procurement as minimal baseline scaffold
Medicinal Chemistry Sulfonamide SAR Chemical Probe Design

Drug-Likeness Parameters vs. Structural Analogs

Physicochemical descriptors calculated for ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate (XLogP3 = 1.9; TPSA = 104 Ų; HBA = 6; HBD = 1; rotatable bonds = 6) place it within favorable oral-drug-like space (Lipinski Rule of Five compliant) [1]. By comparison, the 4-ethoxy analog (CAS 399001-03-7) is expected to show higher lipophilicity (estimated XLogP3 ≈ 2.4–2.9) and one additional rotatable bond, which may reduce aqueous solubility and increase plasma protein binding. The des-benzenesulfonyl analog ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate (CAS 358992-20-8) has a lower molecular weight (~305 g/mol) and fewer hydrogen-bond acceptors (4 vs. 6), likely conferring higher membrane permeability but reduced target-binding capacity for sulfonamide-recognizing protein pockets [2]. These are class-level inferences derived from calculated parameters; no experimental solubility, permeability, or metabolic stability data have been published for the target compound.

Drug-likeness parameters
Class-level inference
Target: MW 417.5; XLogP3 1.9; TPSA 104 Ų Des-benzenesulfonyl analog: MW ~305; HBA 4 4-Ethoxy analog: estimated XLogP3 2.4–2.9
Computed property context; experimental ADME data absent
Class-level inference from calculated descriptors
Drug Design ADME Prediction Lead Optimization

Oprea Chemical Space Library Membership

The synonym 'Oprea1_237682' indicates that this compound is a member of the Oprea chemical-space library, a computationally curated set designed to maximize coverage of drug-like chemical space for high-throughput screening [1]. This library prioritizes structural diversity and drug-likeness rather than target-focused design. Inclusion in this collection distinguishes the compound from more narrowly targeted sulfonamide-piperazine derivatives that have been optimized for a single target. No screening results or hit rates from the Oprea library have been disclosed for this specific compound.

Library membership
Library design context
Oprea1_237682 member No target-specific IC₅₀ reported
Supports screening diversity; not pre-optimized for a single target
No disclosed hit rates for this compound
High-Throughput Screening Chemical Biology Compound Libraries

Application Scenarios for Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate


Exploratory HTS in Phenotypic & Target-Agnostic Assays

Given its membership in the Oprea diversity library and its balanced drug-like physicochemical profile (XLogP3 1.9, TPSA 104 Ų, MW 417.5), this compound is best positioned as a screening deck component for phenotypic or multi-target HTS campaigns. Its unsubstituted phenylcarbamoyl terminus provides a minimal pharmacophore baseline, reducing the risk of confounding off-target activities introduced by additional substituents [1].

Medicinal Chemistry Scaffold Derivatization

The compound's three modular domains—the ethyl carbamate, the benzenesulfonyl-piperazine core, and the phenylcarbamoyl group—each offer well-established synthetic handles for parallel library synthesis. The ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling; the sulfonamide sulfur is resistant to metabolic cleavage; the terminal phenyl ring can undergo electrophilic substitution. This versatility supports its use as a starting scaffold in structure-activity relationship (SAR) exploration programs [1][2].

Negative Control for Sulfonamide-Piperazine Bioassays

In the absence of reported potent biological activity, this compound may serve as a structurally matched negative control for more potent sulfonamide-piperazine inhibitors (e.g., PRMT3 inhibitors such as SGC707, IC₅₀ = 31 nM, or PDE4 inhibitors with IC₅₀ < 100 nM in related chemotypes). Its use as a negative control requires experimental confirmation of inactivity in the specific assay system [2].

Computational Chemistry and Molecular Docking Studies

The compound's well-defined X-ray-quality structural parameters (SMILES, InChIKey, computed 3D conformer available via PubChem) make it suitable as a docking input for virtual screening against sulfonamide-binding targets such as carbonic anhydrase isoforms, phosphodiesterases, or serine proteases. The moderate molecular size (29 heavy atoms, 6 rotatable bonds) balances conformational sampling efficiency with target complementarity [1].

Application
Selection Property
Validation Focus
Exploratory HTS campaigns
Diverse drug-like scaffold with balanced lipophilicity
Hit identification in phenotypic or target-agnostic screens
Medicinal chemistry derivatization
Three modular synthetic handles (carbamate, sulfonamide, phenyl)
Parallel library synthesis and SAR exploration
Negative control for bioassays
Structurally matched inactive scaffold
Confirm inactivity in target-specific assay systems
Computational docking studies
Well-defined 3D structure (PubChem conformer)
Virtual screening against sulfonamide-binding targets
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